Structural Specificity: Ortho C-Substitution vs. N-Substitution as a Determinant of Synthetic Utility
The defining feature of 2-(2,2-Dimethoxyethyl)aniline (CAS 150760-45-5) is its ortho C-substitution pattern, which directly contrasts with the N-substituted isomer N-(2,2-dimethoxyethyl)aniline (CAS 26972-56-5). This is not a trivial difference; the connectivity of the 2,2-dimethoxyethyl group to the aromatic carbon versus the aniline nitrogen results in a distinct chemical entity with unique reactivity. For example, the ortho-substituted compound is documented as a key precursor in the synthesis of functionalized indoles via convertible isocyanide intermediates in Ugi-type multicomponent reactions, a transformation that is not described for the N-substituted analog [1].
| Evidence Dimension | Molecular Structure & Connectivity |
|---|---|
| Target Compound Data | 2-(2,2-Dimethoxyethyl)aniline (C-substituted, ortho to amine) |
| Comparator Or Baseline | N-(2,2-Dimethoxyethyl)aniline (N-substituted, CAS 26972-56-5) |
| Quantified Difference | Constitutional isomerism; difference in chemical and physical properties not simply derived from one another. |
| Conditions | Structural analysis based on CAS registry and chemical databases. |
Why This Matters
Procurement of the correct isomer is critical for synthetic reproducibility; substituting the N-isomer would result in a completely different chemical reactivity profile and likely failure of the intended reaction sequence.
- [1] Gilley, C. B., & Kobayashi, Y. (2007). New entry to convertible isocyanides for the Ugi reaction and its application to the stereocontrolled formal total synthesis of the proteasome inhibitor omuralide. The Journal of Organic Chemistry, 72(11), 4198-4204. View Source
